Home > Products > Screening Compounds P107218 > N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide
N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide -

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide

Catalog Number: EVT-5652958
CAS Number:
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • The synthesis of pyrrole derivatives, particularly those with chlorine substitutions at the 4 and 5 positions, is discussed. [, ]
  • These syntheses often involve reactions with phosphorus pentachloride and subsequent dehydrohalogenation. [, ]

Biological Activities of Related Compounds:

  • MK-5596, a pyrano[2,3-b]pyridine derivative incorporating a chromene-like structure, acts as a potent cannabinoid-1 receptor inverse agonist for treating obesity. []
  • PF-03716556, featuring a 3,4-dihydro-2H-chromen-4-yl moiety, demonstrates potent and selective acid pump antagonist activity for gastroesophageal reflux disease. []
  • Several synthesized chromeno[3,4‐c]pyrrole‐3,4‐dione derivatives exhibit promising antimicrobial activity. []
  • Naphtoxazine derivatives, structurally similar to chromenes, show potential as dopamine D3/D2 receptor agonists with antiparkinsonian, antidepressant, and anxiolytic properties. [, , ]

Structure-Activity Relationships (SAR):

  • The papers emphasize the importance of SAR studies to optimize the biological activity and minimize potential side effects of chromene and pyrrole derivatives. [, ]
  • Modifications to the substituents on the chromene or pyrrole ring systems can significantly influence their interactions with target proteins and their overall pharmacological profile. [, ]

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: MK-5596 is a selective cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity. It demonstrates high in vivo efficacy in rodent models, reducing both body weight and food intake through a CB1R-mediated mechanism. [] It exhibits favorable pharmacokinetic properties in preclinical species and possesses good safety margins. []

Relevance: Although MK-5596 differs significantly in overall structure from N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide, both compounds share a core carboxamide functionality linked to a heterocyclic ring. MK-5596 features a pyrazole-3-carboxamide group, while the target compound contains a pyrrole-3-carboxamide group. These similarities in key functional groups classify them as related compounds. [] (https://www.semanticscholar.org/paper/df170af81d1d503980d5ad7d1cdbc6384f92dcfe)

PF-03716556 (N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide)

Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist designed for treating gastroesophageal reflux disease. It exhibits a 3-fold greater inhibitory activity compared to revaprazan, an existing acid pump antagonist. [] The compound displays a competitive and reversible mode of action, with rapid onset of action and greater potency than omeprazole. []

Relevance: Both PF-03716556 and N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide feature a 3,4-dihydro-2H-chromene moiety within their structures. This shared structural feature makes them related compounds. While the target compound incorporates this moiety directly into its structure, PF-03716556 utilizes it as a substituent linked through an amino group. [] (https://www.semanticscholar.org/paper/f2558809948a17a29ef6a36df46bb758c2bf0b4f)

3,4-dihydro-2H-chromeno[2,3-d]pyrimidines

Compound Description: These are a class of tricyclic heterocycles synthesized by reacting N-alkyl-2-imino-2H-chromene-3-carboxamides with dimethyl acetylenedicarboxylate (DMAD) in the presence of sodium carbonate. [] The reaction proceeds through an intermediate, dimethyl 2-((E)-3-(alkylcarbamoyl)-2H-chromen-2-ylideneamino)fumarate, which can be converted to the final tricyclic product. []

Relevance: 3,4-dihydro-2H-chromeno[2,3-d]pyrimidines share the 3,4-dihydro-2H-chromene core with N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide. This shared structural element classifies them as related compounds. In the 3,4-dihydro-2H-chromeno[2,3-d]pyrimidines, the chromene core is fused with a pyrimidine ring, resulting in a tricyclic system. [] (https://www.semanticscholar.org/paper/a09e3cb8a79fe81fcb0dbb0c162debfbadd1117c)

3,4-Dihydro-2H-1,3,5-thiadiazines

Compound Description: These heterocycles are synthesized by reacting N-substituted N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-amines with thioamides and zinc bromide. [] The resulting compounds are substituted at the 3 and 6 positions of the thiadiazine ring. []

Relevance: 3,4-Dihydro-2H-1,3,5-thiadiazines and N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide share a common structural feature: a six-membered heterocyclic ring with a 3,4-dihydro-2H prefix. This shared nomenclature indicates a structural similarity in the saturated portion of their respective rings, making them related compounds. [] (https://www.semanticscholar.org/paper/439443d38bf112b8336a8173113d81d7f88a6f14)

Properties

Product Name

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide

IUPAC Name

N-(3,4-dihydro-2H-chromen-3-ylmethyl)-1H-pyrrole-3-carboxamide

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C15H16N2O2/c18-15(13-5-6-16-9-13)17-8-11-7-12-3-1-2-4-14(12)19-10-11/h1-6,9,11,16H,7-8,10H2,(H,17,18)

InChI Key

WLESVBYNIBFWDC-UHFFFAOYSA-N

SMILES

C1C(COC2=CC=CC=C21)CNC(=O)C3=CNC=C3

Canonical SMILES

C1C(COC2=CC=CC=C21)CNC(=O)C3=CNC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.